N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride is a synthetic compound characterized by a complex structure that includes a thiazole ring, an aminomethyl group, and a cyclopropyl moiety. Its chemical formula is represented as C15H18Cl2N4OS, and it has a CAS number of 2639412-72-7. The compound is typically produced in high purity (around 95%) and is utilized in various research and development applications related to medicinal chemistry.
The reactivity of N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride can be attributed to its functional groups. The amine group (-NH2) can participate in nucleophilic substitution reactions, while the thiazole ring can undergo electrophilic aromatic substitution. Additionally, the carboxamide group can engage in hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
The synthesis of N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride typically involves several steps:
Each of these steps requires careful optimization to ensure high yields and purity of the final product.
N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride has potential applications in:
Interaction studies involving N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride may focus on its binding affinity to various biological targets, including proteins and enzymes. Techniques such as surface plasmon resonance and isothermal titration calorimetry can provide insights into its binding kinetics and thermodynamics.
Several compounds share structural similarities with N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Amino-2-phenyltiazole | 13595329 | Lacks cyclopropyl group; simpler structure |
| 1-{[4-(aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one Hydrochloride | 1197850-84-2 | Contains a pyridine ring instead of thiazole |
| N-(cyclopropyl)-N-[4-(aminomethyl)phenyl]-acetamide | Not listed | Similar amine functionality but different acyclic structure |
The uniqueness of N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride lies in its specific combination of a thiazole ring with both cyclopropyl and aminomethyl functionalities, which may confer distinct biological activities compared to its analogs.